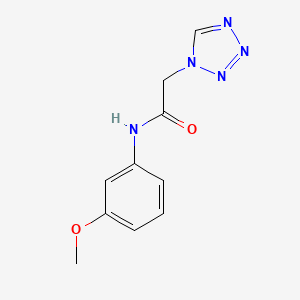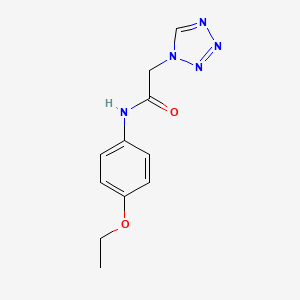
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide
Overview
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 works by activating sGC, which is an enzyme that plays a key role in the regulation of smooth muscle tone and vascular function. Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 has been found to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 has also been found to have anti-inflammatory and anti-fibrotic effects, which may make it useful in the treatment of various inflammatory and fibrotic diseases.
Advantages and Limitations for Lab Experiments
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 has several advantages for use in lab experiments. It is a highly potent and selective sGC activator, which makes it useful for studying the role of sGC in various physiological processes. However, one limitation of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 is that it is not very water-soluble, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272. One area of interest is in the development of novel sGC activators with improved pharmacokinetic properties. Another area of interest is in the use of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 in the treatment of various fibrotic diseases, such as pulmonary fibrosis and liver fibrosis. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272.
Scientific Research Applications
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 has been extensively studied for its potential use in various scientific research applications. One of the key areas of research has been in the treatment of cardiovascular diseases, such as hypertension and heart failure. N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide 41-2272 has been found to have potent vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O3/c12-3-7-1-9-10(20-6-19-9)2-8(7)14-11(18)4-17-5-13-15-16-17/h1-2,5H,4,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYJIBCORZVMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)

![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)
![3-[(4-fluorobenzyl)thio]-5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepine](/img/structure/B4329950.png)
![6-methoxy-2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thio]-1H-benzimidazole](/img/structure/B4329957.png)
![ethyl 6-{[(3-fluorobenzoyl)(pyridin-3-ylmethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329960.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-({[(4-chlorophenyl)acetyl][2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329976.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]oxy}-1,2,3-trimethoxybenzene](/img/structure/B4329982.png)
![5-bromo-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole](/img/structure/B4329987.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4330003.png)



